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Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

Cat. No.: B1282306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 3-(3-
Bromophenyl)pyridine, a key intermediate in pharmaceutical and materials science research.

By presenting detailed experimental protocols and comparing its spectral data with that of its

isomers, this document serves as a valuable resource for identity confirmation and quality

control.

Analytical Data Summary
The following tables summarize the key analytical data for 3-(3-Bromophenyl)pyridine and its

structural isomers, 2-(3-bromophenyl)pyridine and 4-(4-bromophenyl)pyridine. This

comparative approach is essential for unambiguous identification, particularly in complex

reaction mixtures.

Table 1: Physicochemical and Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Mass
Spectrum (EI-
MS) m/z

3-(3-

Bromophenyl)pyr

idine

C₁₁H₈BrN 234.09 37.0 - 39.5

235 (M⁺+2,

93%), 233 (M⁺,

93%), 154 (M⁺ -

Br, 97%), 127

(100%)[1]

2-(3-

Bromophenyl)pyr

idine

C₁₁H₈BrN 234.09 Not Reported
Not Publicly

Available

4-(4-

Bromophenyl)pyr

idine

C₁₁H₈BrN 234.09 Not Reported
Not Publicly

Available

Table 2: ¹H NMR Spectral Data (CDCl₃)

Compound Chemical Shift (δ, ppm) and Multiplicity

3-(3-Bromophenyl)pyridine Data matches previously reported values[1]

2-(4-Bromophenyl)pyridine

8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 –

7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21

(m, 1H)[2]

2,6-diphenyl-4-(3-bromophenyl)pyridine

8.24 (4H, d, J = 7.6 Hz), 7.91 (1H, s), 7.86 (2H,

s), 7.69 (1H, d, J = 7.5 Hz), 7.64 (1H, d, J = 7.89

Hz), 7.56 (m, 1H)

Table 3: ¹³C NMR Spectral Data (CDCl₃, 126 MHz)
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Compound Chemical Shift (δ, ppm)

3-(3-Bromophenyl)pyridine
122.5, 123.6, 128.3, 128.7, 132.2, 134.1, 135.5,

136.8, 148.06, 148.11, 148.9[1]

2-(4-Bromophenyl)pyridine
156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4,

122.4, 120.3[2]

2,6-diphenyl-4-(3-bromophenyl)pyridine Not Publicly Available

Table 4: Infrared (IR) Spectral Data (KBr, cm⁻¹)

Compound Key Vibrational Frequencies

3-(3-Bromophenyl)pyridine 1576, 1468, 1424, 1385[1]

Related Pyridine Derivatives

General ranges: C-H aromatic stretching (3100-

3000), C=C and C=N aromatic stretching (1600-

1400)

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on standard practices for the analysis of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR

in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.
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Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin).

Apply Fourier transformation, phase correction, and baseline correction. Reference the

spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an

agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization

technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight of the compound and its fragments (e.g., m/z 50-500).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an

approximate 1:1 ratio) should be clearly visible in the molecular ion cluster.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for cross-validating analytical data and a

common synthetic pathway for 3-(3-Bromophenyl)pyridine.
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Analytical Data Cross-Validation Workflow
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Caption: A logical workflow for the cross-validation of analytical data.

Suzuki-Miyaura Coupling for 3-(3-Bromophenyl)pyridine Synthesis

3-Bromopyridine

3-(3-Bromophenyl)pyridine

3-Bromophenylboronic Acid Pd Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., Na₂CO₃)

Solvent
(e.g., Toluene/Water)
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Caption: A common synthetic route to 3-(3-Bromophenyl)pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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